4-Methoxyisoindolin-1-one

Description

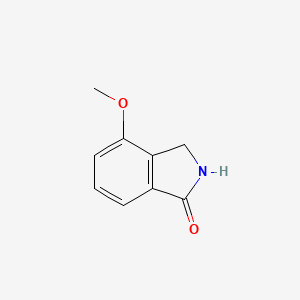

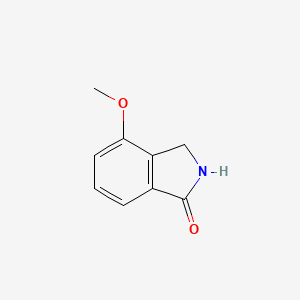

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-8-4-2-3-6-7(8)5-10-9(6)11/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNGVKRXGAJQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470360 | |

| Record name | 4-Methoxyisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366453-22-7 | |

| Record name | 2,3-Dihydro-4-methoxy-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366453-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxyisoindolin-1-one chemical properties

An In-Depth Technical Guide to 4-Methoxyisoindolin-1-one: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a γ-lactam ring, with a methoxy substituent on the aromatic portion. As a derivative of isoindolinone, this molecule belongs to a class of compounds that form the core scaffold of numerous natural products and synthetic molecules of pharmaceutical interest.[1][2] The presence of the methoxy group not only influences the molecule's electronic properties and reactivity but also provides a handle for further chemical modification, making it a versatile building block in medicinal chemistry and materials science.[1]

This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development. It details the compound's chemical and physical properties, offers an analysis of its spectroscopic profile, outlines synthetic and purification strategies, and discusses its reactivity and potential applications. The content is structured to deliver not just data, but also the underlying scientific rationale for its interpretation and use in a laboratory setting.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its unambiguous identity. This compound is systematically named based on the isoindolinone core structure. The table below summarizes its key identifiers.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 4-methoxy-2,3-dihydroisoindol-1-one |

| CAS Number | 366453-22-7[3] |

| Chemical Formula | C₉H₉NO₂[3] |

| Molecular Weight | 163.17 g/mol [3] |

| InChI | 1S/C9H9NO2/c1-12-8-4-2-3-6-7(8)5-10-9(6)11/h2-4H,5H2,1H3,(H,10,11) |

| InChIKey | ONNGVKRXGAJQKC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C1CNC2=O[3] |

Caption: 2D structure of 4-methoxy-2,3-dihydroisoindol-1-one.

Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, including solvent selection for reactions, purification, and formulation. While extensive experimental data for this compound is not widely published, key properties can be inferred from its structure and data from commercial suppliers.

Table 2: Physicochemical Properties of this compound

| Property | Value / Observation | Rationale / Source |

|---|---|---|

| Appearance | Expected to be a solid at room temperature | The presence of polar functional groups (lactam) and a rigid bicyclic system favors a solid state. |

| Melting Point | Not available in public literature.[3] | Similar heterocyclic structures, like 4-methylanisole (-32°C) or 4'-methoxyacetophenone (38.2°C), show a wide range.[4][5] The lactam's hydrogen bonding capability would suggest a higher melting point than its non-lactam analogs. |

| Boiling Point | Not available in public literature.[3] | High boiling point expected due to polarity and molecular weight. Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., MeOH, CH₂Cl₂, DMSO, DMF). Sparingly soluble in non-polar solvents and water. | The lactam and ether groups confer polarity. The aromatic ring provides non-polar character. This amphiphilic nature dictates its solubility profile. |

Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and purity assessment. The following sections detail the predicted spectroscopic characteristics of this compound based on established principles of NMR, IR, and Mass Spectrometry.[6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic, methylene, amine, and methoxy protons.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |

|---|---|---|---|---|

| ~7.5 - 7.3 | Triplet (t) | 1H | Ar-H | Aromatic proton on C5, coupled to two neighboring aromatic protons. |

| ~7.1 - 6.9 | Doublet (d) | 2H | Ar-H | Aromatic protons on C4 and C6, influenced by the electron-donating methoxy group and deshielding from the fused ring. |

| ~6.5 | Singlet (br s) | 1H | NH | The lactam proton signal is often broad due to quadrupole coupling with the nitrogen nucleus and chemical exchange. |

| ~4.4 | Singlet (s) | 2H | CH₂ | Methylene protons adjacent to the nitrogen and the aromatic ring. They are chemically equivalent, hence appearing as a singlet. |

| ~3.9 | Singlet (s) | 3H | OCH₃ | Protons of the methoxy group, typically appearing as a sharp singlet in this region. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR will provide information on the carbon skeleton, with the carbonyl carbon being the most downfield signal.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~170 | C =O | The carbonyl carbon of the lactam is highly deshielded. |

| ~158 | Ar-C -O | Aromatic carbon directly attached to the electron-donating methoxy group. |

| ~140, ~135 | Ar-C (Quaternary) | Quaternary carbons at the fusion of the two rings. |

| ~130 - ~110 | Ar-C H | Aromatic carbons bearing protons. Their shifts are influenced by the methoxy substituent. |

| ~56 | OC H₃ | The carbon of the methoxy group. |

| ~45 | C H₂ | The aliphatic methylene carbon in the lactam ring. |

Infrared (IR) Spectroscopy

The IR spectrum is key for identifying functional groups.

Table 5: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3150 | N-H Stretch | Secondary Amide (Lactam) |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H |

| 3000 - 2850 | C-H Stretch (sp³) | Aliphatic C-H (CH₂, OCH₃) |

| ~1680 | C=O Stretch | γ-Lactam Carbonyl |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250, ~1030 | C-O Stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns useful for confirming the structure.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 163, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

[M-29]⁺ (m/z = 134): Loss of the formyl radical (CHO) or ethyl radical.

-

[M-43]⁺ (m/z = 120): Loss of the CH₃-C=O fragment is a common pathway.

-

[M-15]⁺ (m/z = 148): Loss of a methyl radical (•CH₃) from the methoxy group.

-

Synthesis and Purification

The synthesis of isoindolinones is a well-explored area of organic chemistry, with numerous methods available.[7] A plausible route to this compound can be adapted from established procedures for related structures.

Synthetic Protocol: A Conceptual Approach

A common strategy involves the cyclization of a suitably substituted precursor. One such approach starts from 2-methyl-3-nitroanisole.

Caption: A multi-step conceptual pathway for synthesizing this compound.

Step-by-Step Experimental Workflow:

-

Benzylic Bromination:

-

Protocol: 2-Methyl-3-nitroanisole is dissolved in a non-polar solvent like carbon tetrachloride (CCl₄). N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is refluxed until the starting material is consumed (monitored by TLC).[1]

-

Causality: NBS is the reagent of choice for selective bromination at the benzylic position over aromatic bromination. AIBN initiates the free-radical chain reaction upon thermal decomposition.

-

-

Cyclization with Ammonia:

-

Protocol: The crude 2-(bromomethyl)-3-nitroanisole is dissolved in a polar aprotic solvent like acetonitrile. An excess of aqueous ammonia is added, and the reaction is stirred at room temperature or gently heated.

-

Causality: Ammonia acts as a nucleophile, first displacing the bromide to form a benzylamine intermediate. The amine then undergoes intramolecular nucleophilic attack on the ester (or a related carbonyl precursor, depending on the exact starting material) to form the lactam ring.

-

-

Reduction of the Nitro Group:

-

Protocol: The resulting nitro-substituted isoindolinone is dissolved in methanol or ethanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for several hours.[1]

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to amines without affecting the lactam or aromatic ring.

-

-

Diazotization and Hydrolysis (Sandmeyer-type sequence):

-

Protocol: The aminoisoindolinone is treated with nitrous acid (formed in situ from NaNO₂ and HCl) at low temperature (0-5°C) to form a diazonium salt. This salt is then carefully heated in aqueous solution to replace the diazonium group with a hydroxyl group.

-

Causality: This classic sequence allows for the conversion of an amino group on an aromatic ring to a hydroxyl group.

-

-

Williamson Ether Synthesis:

-

Protocol: The hydroxylated isoindolinone is treated with a base like sodium hydride (NaH) in THF, followed by the addition of methyl iodide (CH₃I) to form the final methoxy ether product.

-

Causality: The base deprotonates the phenol to form a more nucleophilic phenoxide, which then displaces the iodide from methyl iodide in an Sₙ2 reaction to form the ether.

-

Purification Workflow

Purification is critical to obtaining the compound in high purity for subsequent applications.

Caption: A standard workflow for the purification of a synthetic organic product.

Protocol for Column Chromatography:

-

Adsorbent: Silica gel is the standard stationary phase for compounds of moderate polarity like this compound.

-

Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3.

-

Procedure: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The eluent is passed through the column, and fractions are collected.

-

Analysis: Each fraction is analyzed by TLC to identify those containing the pure product. These fractions are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Chemical Reactivity and Stability

-

Stability: The compound is stable under normal laboratory conditions. However, the lactam bond is susceptible to hydrolysis under strongly acidic or basic conditions, which would open the five-membered ring.

-

Reactivity:

-

N-H Acidity: The proton on the nitrogen is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation reactions.

-

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-para directing substituent. Electrophilic attack will preferentially occur at the positions ortho and para to the methoxy group that are available on the ring.

-

Lactam Reduction: The carbonyl group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diamine.

-

Applications in Research and Drug Development

The isoindolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

-

Scaffold for Drug Discovery: this compound serves as a valuable starting point for the synthesis of more complex molecules. The N-H, the aromatic ring, and the methoxy group are all sites for diversification, enabling the creation of large chemical libraries for high-throughput screening.[8]

-

Bioactive Molecules: Substituted isoindolinones have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2][9] The specific substitution pattern of this compound can be explored for unique pharmacological profiles.

-

Pharmacokinetic Properties: The physicochemical properties of this molecule (MW < 500, potential for H-bond donation and acceptance) align with general guidelines for drug-likeness, such as Lipinski's Rule of Five, making it an attractive core for developing orally bioavailable drugs.[10]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

This compound | CAS 366453-22-7. AMERICAN ELEMENTS®. [Link]

-

Zhou, H., Sun, G., Liu, Z., Zhan, X., & Mao, Z. (2013). SYNTHESIS OF 4-METHOXY AND 5-METHOXY SUBSTITUTED 7-AZA-ISOINDOLIN-1-ONES. HETEROCYCLES, 87(10), 2071. [Link]

-

Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (2022). RSC Advances. NIH - National Center for Biotechnology Information. [Link]

-

Methylisothiazolinone | C4H5NOS | CID 39800. PubChem - NIH. [Link]

-

4'-Methoxyacetophenone | C9H10O2 | CID 7476. PubChem - NIH. [Link]

-

4-Methylanisole | C8H10O | CID 7731. PubChem - NIH. [Link]

-

4-Methoxyisoquinoline | C10H9NO | CID 3785489. PubChem - NIH. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts Boston. [Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

-

Mohan, K., et al. (2014). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. International Journal of ChemTech Research. [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). ChemComplete. YouTube. [Link]

-

4-Hydroxy-2-methylisoindolin-1-one (CAS No. 1453172-61-6) Suppliers. ChemicalRegister. [Link]

-

4-Methoxy-6-phenylindeno[1,2-c]isoquinoline | C23H17NO | CID 151837564. PubChem - NIH. [Link]

-

4-Iodoanisole | C7H7IO | CID 69676. PubChem - NIH. [Link]

-

Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1953. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). The Organic Chemistry Tutor. YouTube. [Link]

-

Al-Majmaie, S., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Heliyon. NIH - National Center for Biotechnology Information. [Link]

-

Lappin, G., & Rowland, M. (2009). Microdosing: A Valuable Tool for Accelerating Drug Development and The Role of Bioanalytical Methods in Meeting The Challenge. Bioanalysis. [Link]

-

Vasile, C., et al. (2022). In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. International Journal of Molecular Sciences. [Link]

-

Iwatani, S., et al. (2019). Discovery of 4-oxoquinolines, a new chemical class of anti-HIV-1 compounds. Antiviral Research. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lehigh.edu [lehigh.edu]

- 7. Isoindolinone synthesis [organic-chemistry.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Discovery of 4-oxoquinolines, a new chemical class of anti-HIV-1 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Methoxyisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmaceutical agents with a wide array of biological activities.[1][2] These compounds have garnered significant interest due to their therapeutic potential in diverse areas, including oncology, inflammation, and neurodegenerative diseases.[3][4] The precise substitution pattern on the isoindolinone ring system is critical to its pharmacological activity, making unambiguous structure elucidation a cornerstone of the drug discovery and development process. This guide provides an in-depth, technical walkthrough of the methodologies and logical framework required to definitively determine the structure of 4-methoxyisoindolin-1-one, a representative member of this important class of heterocyclic compounds.

A Plausible Synthetic Pathway: Context for Analysis

A sound understanding of the synthetic route is invaluable for structure elucidation, as it provides insights into potential impurities, byproducts, and the expected core structure. A plausible synthesis of this compound can be envisioned starting from 2-amino-3-methoxybenzoic acid.

A potential synthetic route could involve the reduction of the carboxylic acid to the corresponding alcohol, followed by conversion to a benzyl halide, and subsequent cyclization with a source of ammonia. Alternatively, a more direct approach might involve the reaction of a suitably protected 2-formyl-3-methoxybenzoic acid derivative with an amine, followed by cyclization and deprotection. For the purpose of this guide, we will consider the structure as presented, irrespective of its synthetic origin, to focus on the principles of its elucidation. Spectroscopic data for a potential precursor, 2-amino-3-methoxybenzoic acid, is available and can serve as a reference point for some of the functionalities present.[2][3][4][5]

The Analytical Blueprint: A Multi-faceted Spectroscopic Approach

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.[6] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using electrospray ionization (ESI) to determine the accurate mass and elemental composition of the molecular ion.[7]

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, to identify key functional groups.[3]

Data Interpretation and Structure Confirmation

Mass Spectrometry (MS)

The first step in the analysis is to determine the molecular formula. High-resolution mass spectrometry provides the accurate mass of the molecular ion, which is then used to calculate the elemental composition.

-

Expected Molecular Ion: For C₉H₉NO₂, the expected monoisotopic mass is 163.0633.

-

Nitrogen Rule: An odd molecular weight suggests the presence of an odd number of nitrogen atoms, consistent with the proposed structure.[8]

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide structural clues. Common fragmentation pathways for isoindolinones may involve the loss of CO, the methoxy group (as a methyl radical or formaldehyde), and cleavage of the lactam ring.[9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

N-H Stretch: A medium to strong absorption band in the region of 3200-3400 cm⁻¹ is expected for the N-H bond of the lactam.[12]

-

C=O Stretch (Lactam): A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of a five-membered lactam carbonyl.[12][13]

-

C-O Stretch (Aromatic Ether): An absorption in the range of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) would indicate the presence of the aryl-O-CH₃ ether linkage.[14][15]

-

Aromatic C-H and C=C Stretches: Absorptions above 3000 cm⁻¹ for aromatic C-H bonds and in the 1450-1600 cm⁻¹ region for aromatic C=C bonds are also expected.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5-9.0 | br s | 1H | N-H | The lactam proton is expected to be downfield and may be broad due to quadrupole coupling with nitrogen and exchange. |

| ~7.4 | t | 1H | H-6 | Aromatic proton coupled to H-5 and H-7. |

| ~7.0 | d | 1H | H-5 | Aromatic proton ortho to the methoxy group, expected to be shielded. Coupled to H-6. |

| ~6.9 | d | 1H | H-7 | Aromatic proton coupled to H-6. |

| ~4.4 | s | 2H | H-3 | The methylene protons adjacent to the nitrogen and the aromatic ring. Expected to be a singlet. |

| ~3.9 | s | 3H | -OCH₃ | The methoxy group protons, a characteristic singlet. |

The ¹³C NMR spectrum reveals the number of unique carbon atoms, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments help to distinguish between CH₃, CH₂, CH, and quaternary carbons.

| Predicted Chemical Shift (ppm) | Carbon Type (DEPT) | Assignment |

| ~170 | C | C-1 (C=O) |

| ~158 | C | C-4 |

| ~145 | C | C-7a |

| ~132 | CH | C-6 |

| ~125 | C | C-3a |

| ~118 | CH | C-5 |

| ~108 | CH | C-7 |

| ~56 | CH₃ | -OCH₃ |

| ~45 | CH₂ | C-3 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.[16][17][18][19]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key expected correlation would be between the aromatic protons H-5, H-6, and H-7, confirming their adjacent positions on the aromatic ring.[20]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the proton at ~7.4 ppm would correlate with the carbon at ~132 ppm, assigning both as H-6 and C-6, respectively.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D NMR experiment for structure elucidation, as it shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are critical for connecting the different spin systems and identifying quaternary carbons.

Key HMBC correlations that would confirm the structure:

-

The methylene protons (H-3) would show correlations to the carbonyl carbon (C-1) and the quaternary carbons C-3a and C-7a, thus defining the isoindolinone ring system.

-

The methoxy protons (-OCH₃) would show a strong correlation to the carbon to which the methoxy group is attached (C-4).

-

The aromatic protons would show correlations to neighboring carbons, for example, H-7 would correlate to C-5 and the quaternary carbon C-3a. A weak, four-bond correlation might also be observed between H-7 and the carbonyl carbon C-1.

Conclusion

The structure elucidation of this compound is a systematic process of data acquisition and logical deduction. By integrating the information from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a complete and unambiguous picture of the molecular architecture can be assembled. This multi-faceted approach ensures the scientific rigor required in the fields of chemical research and drug development, where the precise knowledge of a molecule's structure is paramount for understanding its function and potential as a therapeutic agent.

References

- Zhou, H., Sun, G., Liu, Z., Zhan, X., & Mao, Z. (2013). Synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. Heterocycles, 87(10), 2071.

-

2-Amino-3-methoxybenzoic acid. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

- Upadhyay, S. K., & Singh, A. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 147, 104722.

-

2-Amino-3-methoxybenzoic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Key 2D NMR correlations for compounds 1, 2, and 4. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

NMR Predictor. (n.d.). Chemaxon. Retrieved January 11, 2026, from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 11, 2026, from [Link]

- T. Sajed, Z. Sayeeda, B. L. Lee, M. Berjanskii, F. Wang, V. Gautam, D. S. Wishart. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

- Kochev, N. T., Jeliazkova, N. J., & Yordanova, D. V. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

-

Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 11, 2026, from [Link]

-

How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021, February 5). YouTube. Retrieved January 11, 2026, from [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved January 11, 2026, from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved January 11, 2026, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

- Standard Intepretation Procedure. (n.d.).

-

Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

-

2D NMR FOR THE CHEMIST. (n.d.). Retrieved January 11, 2026, from [Link]

-

common fragmentation mechanisms in mass spectrometry. (2022, November 22). YouTube. Retrieved January 11, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

- Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. (2004).

-

Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved January 11, 2026, from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 11, 2026, from [Link]

- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark, 2(1), 74-82.

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube. Retrieved January 11, 2026, from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved January 11, 2026, from [Link]

- Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega, 7(30), 26365-26374.

-

Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

18.8 Spectroscopy of Ethers. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved January 11, 2026, from [Link]

-

18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

- Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. (2018). International Journal of Chemical and Pharmaceutical Sciences, 9(3), 1-5.

-

3-Methoxyphthalic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

3-(4-Methoxyphenyl)phthalic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Phthalic acid, heptyl 3-methoxybenzyl ester. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-AMINO-3-METHOXYBENZOIC ACID(3177-80-8) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-Methoxyphthalic acid | C9H8O5 | CID 315218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 17. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

- 18. emerypharma.com [emerypharma.com]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Synthesis of 4-Methoxyisoindolin-1-one

Foreword: The Strategic Importance of the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with significant biological activities.[1][2] Its inherent structural rigidity and capacity for diverse functionalization make it a cornerstone in the development of novel therapeutics across various disease areas, including oncology, inflammation, and neurodegenerative disorders.[3][4] Among its many derivatives, 4-methoxyisoindolin-1-one stands out as a key intermediate and a pharmacologically relevant entity in its own right. The methoxy group at the 4-position not only influences the molecule's electronic properties and metabolic stability but also provides a crucial handle for further synthetic modifications.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound, tailored for researchers, scientists, and drug development professionals. More than a mere compilation of protocols, this document delves into the mechanistic underpinnings and strategic considerations that guide the selection of a particular synthetic route. Our focus is on providing actionable insights, grounded in established chemical principles and supported by authoritative literature, to empower you in your synthetic endeavors.

I. Retrosynthetic Analysis: Deconstructing the Target

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic starting materials.

The primary disconnection invariably targets the amide bond within the lactam ring. This leads to several logical precursor families, each defining a distinct synthetic strategy:

-

From Phthalic Acid Derivatives: Cyclization of a suitably substituted phtalamic acid or related derivative.

-

From Benzaldehyde Derivatives: Reductive amination followed by intramolecular cyclization.

-

From Benzonitrile Derivatives: Hydrolysis and cyclization of a cyanobenzyl precursor.

The choice of pathway is often dictated by the availability and cost of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions.

II. Key Synthetic Pathways to this compound

This section details the most prevalent and strategically sound methods for the synthesis of this compound. Each pathway is presented with a mechanistic overview, experimental considerations, and a representative protocol.

Pathway A: Cyclization of 3-Methoxyphthalic Anhydride Derivatives

This classical approach leverages the readily available 3-methoxyphthalic anhydride as a starting material. The strategy involves the formation of a phtalamic acid intermediate, followed by a reductive cyclization to yield the desired isoindolinone.

Conceptual Workflow

Mechanistic Insights and Experimental Rationale

The initial step involves the nucleophilic attack of ammonia or an ammonia equivalent on one of the carbonyl carbons of the phthalic anhydride. This ring-opening reaction is typically facile and proceeds under mild conditions. The resulting phtalamic acid exists as a mixture of two regioisomers.

The subsequent reductive cyclization is the critical step. A variety of reducing agents can be employed, with sodium borohydride being a common choice due to its selectivity and operational simplicity. The reduction of the carboxylic acid to an alcohol, followed by intramolecular nucleophilic attack by the amide nitrogen and subsequent dehydration, leads to the formation of the lactam ring.

Representative Experimental Protocol

Step 1: Synthesis of 2-Carbamoyl-3-methoxybenzoic Acid

-

To a stirred solution of 3-methoxyphthalic anhydride (1.0 eq) in a suitable aprotic solvent (e.g., THF, dioxane) at 0 °C, add a solution of aqueous ammonia (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by TLC.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the phtalamic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Reductive Cyclization to this compound

-

Suspend the 2-carbamoyl-3-methoxybenzoic acid (1.0 eq) in a suitable solvent (e.g., THF, ethanol).

-

Add a reducing agent, such as sodium borohydride (2.0-3.0 eq), portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction carefully with water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

Pathway B: Reductive Amination and Cyclization of 2-Formyl-3-methoxybenzoic Acid

This pathway offers a convergent approach, constructing the isoindolinone ring from a functionalized benzaldehyde. This method is particularly advantageous when substituted amines are used to generate N-substituted isoindolinones.

Conceptual Workflow

Mechanistic Insights and Experimental Rationale

The synthesis commences with the reductive amination of 2-formyl-3-methoxybenzoic acid with a suitable nitrogen source, typically ammonia or an ammonium salt. This reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ. Catalytic hydrogenation (e.g., using Pd/C and H₂) is a clean and efficient method for this reduction.[5]

The resulting amino acid intermediate undergoes spontaneous or acid/base-catalyzed intramolecular cyclization to form the stable five-membered lactam ring. The driving force for this cyclization is the formation of the thermodynamically favored amide bond.

Representative Experimental Protocol

-

In a pressure vessel, dissolve 2-formyl-3-methoxybenzoic acid (1.0 eq) and an ammonium salt (e.g., ammonium acetate, 1.5 eq) in a suitable solvent (e.g., methanol, ethanol).

-

Add a hydrogenation catalyst, such as 10% Pd/C (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (TLC, LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

Pathway C: Synthesis from 2-Bromomethyl-3-methoxybenzonitrile

This pathway utilizes a benzonitrile derivative and proceeds through a nucleophilic substitution followed by hydrolysis and cyclization. It offers an alternative route when the corresponding benzaldehyde or phthalic anhydride is not readily accessible.

Conceptual Workflow

Mechanistic Insights and Experimental Rationale

The synthesis of the starting material, 2-bromomethyl-3-methoxybenzonitrile, can be achieved from 3-methoxy-2-methylbenzonitrile via radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN).[6]

The subsequent step involves a one-pot reaction where a nucleophile, often an amine, displaces the bromide. The cyano group is then hydrolyzed under acidic or basic conditions to a carboxylic acid or its salt, which then undergoes intramolecular cyclization to form the isoindolinone.

Representative Experimental Protocol

Step 1: Synthesis of 2-Bromomethyl-3-methoxybenzonitrile [6]

-

To a solution of 3-methoxy-2-methylbenzonitrile (1.0 eq) in a nonpolar solvent like carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Step 2: Cyclization to this compound

-

Dissolve 2-bromomethyl-3-methoxybenzonitrile (1.0 eq) and a suitable amine (e.g., benzylamine, 1.2 eq) in a polar aprotic solvent like acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), and stir the mixture at room temperature or with gentle heating.

-

Upon completion of the substitution reaction, add an aqueous acid (e.g., 6 M HCl) and heat the mixture to facilitate nitrile hydrolysis and subsequent cyclization.

-

After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by standard methods to obtain the desired N-substituted this compound. For the parent compound, subsequent de-benzylation would be required.

III. Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route is a critical decision in any chemical synthesis campaign. The following table provides a comparative overview of the discussed pathways to aid in this decision-making process.

| Pathway | Starting Material | Key Advantages | Potential Challenges | Typical Yields |

| A: Cyclization of Phthalic Anhydride Derivative | 3-Methoxyphthalic Anhydride | Readily available starting material; straightforward initial step. | Formation of regioisomers in the phtalamic acid step; requires a separate reduction step. | Moderate to Good |

| B: Reductive Amination of Benzaldehyde Derivative | 2-Formyl-3-methoxybenzoic Acid | Convergent; amenable to the synthesis of N-substituted analogs; often a one-pot procedure. | Availability and synthesis of the starting aldehyde can be a limiting factor. | Good to Excellent |

| C: From Benzonitrile Derivative | 2-Bromomethyl-3-methoxybenzonitrile | Utilizes alternative starting materials; suitable for library synthesis. | Multi-step synthesis of the starting material; can involve hazardous reagents (NBS). | Moderate |

IV. Conclusion and Future Perspectives

The synthesis of this compound is a well-established area of organic chemistry, with several robust and reliable pathways available to the synthetic chemist. The choice of a particular route will be guided by factors such as the availability of starting materials, the desired scale of the synthesis, and the specific substitution patterns required in the final product.

Future research in this area is likely to focus on the development of more sustainable and atom-economical synthetic methods. This may include the use of transition-metal-catalyzed C-H activation strategies to directly functionalize simpler aromatic precursors, thereby reducing the number of synthetic steps and minimizing waste.[2] Furthermore, the exploration of enzymatic and biocatalytic approaches could offer environmentally benign alternatives to traditional chemical methods.

As the demand for novel isoindolinone-based therapeutics continues to grow, the development of efficient and versatile synthetic methodologies will remain a key area of focus for the scientific community. The pathways and insights presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of innovative medicines.

V. References

-

Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). A General and Efficient Synthesis of N-Substituted Isoindolinones and Phthalazinones by Reductive C-N Coupling and Intramolecular Amidation of 2-Carboxybenzaldehyde. Organic Letters, 14(7), 1876–1879. [Link]

-

ACS Omega. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. [Link]

-

The Journal of Organic Chemistry. (2025). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. [Link]

-

ResearchGate. (n.d.). Synthesis of C(3)‐substituted isoindolinone derivatives 7.5. [Link]

-

Preprints.org. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

-

HETEROCYCLES. (2013). SYNTHESIS OF 4-METHOXY AND 5-METHOXY SUBSTITUTED 7-AZA-ISOINDOLIN-1-ONES. [Link]

-

ACS Omega. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. [Link]

-

ACS Medicinal Chemistry Letters. (2022). Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. [Link]

-

PubMed. (n.d.). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. [Link]

-

PMC. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

-

Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

-

Google Patents. (n.d.). Isoindolin-1-one derivatives.

-

PubMed Central. (n.d.). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. [Link]

Sources

- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]

- 5. Isoindolinone synthesis [organic-chemistry.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

biological activity of 4-Methoxyisoindolin-1-one

An In-depth Technical Guide to the Biological Activity of 4-Methoxyisoindolin-1-one and its Therapeutic Potential as a PARP Inhibitor Scaffold

Executive Summary

This compound belongs to the isoindolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While direct biological data on this compound is sparse, the isoindolinone core is a validated pharmacophore, most notably for the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a clinically successful class of targeted anticancer agents, and the isoindolinone scaffold serves as a key structural motif in their design. This guide synthesizes the established biological activity of isoindolinone derivatives to project the likely therapeutic relevance of this compound. We detail the mechanism of PARP inhibition, propose a comprehensive research workflow to empirically determine the activity of this specific molecule, provide detailed experimental protocols for key assays, and discuss the broader therapeutic landscape for this chemical class.

Introduction to the Isoindolinone Scaffold

The isoindolinone framework is a bicyclic structure that has emerged as a "privileged" scaffold in drug discovery. Its rigid, planar nature and synthetic tractability make it an ideal starting point for developing small molecule inhibitors. Compounds containing this core have been investigated for a range of biological activities, including antibacterial, antihypertensive, and enzyme inhibitory effects[1].

This compound (CAS: 366453-22-7, Formula: C₉H₉NO₂) is a specific derivative of this class[2]. Its therapeutic potential is best understood by examining the well-documented activities of structurally related isoindolinones, particularly in the context of cancer therapy.

Primary Biological Target: Poly(ADP-ribose) Polymerase (PARP)

The most significant biological activity associated with the isoindolinone scaffold is the inhibition of the PARP enzyme family.[3][4][5]

The Role of PARP in DNA Repair

PARP enzymes, particularly PARP1, are critical components of the cellular DNA damage response (DDR) system. When single-strand breaks (SSBs) occur in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other target proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion. Inhibition of PARP1 prevents this repair process, leading to the accumulation of unrepaired SSBs.[3][5][6]

Mechanism of Action: Synthetic Lethality

PARP inhibitors exploit a concept known as "synthetic lethality." In cancer cells that have pre-existing defects in other DNA repair pathways, such as the homologous recombination (HR) pathway (e.g., cells with BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair is catastrophic. Unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. Because the HR pathway is deficient, the cell cannot accurately repair these DSBs, leading to genomic instability and ultimately, cell death (apoptosis).[3][5]

The Isoindolinone Pharmacophore as a PARP Inhibitor

The isoindolinone scaffold is structurally analogous to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes. This structural mimicry allows isoindolinone-based compounds to act as competitive inhibitors, binding to the catalytic domain of the PARP enzyme and preventing it from utilizing NAD+ to synthesize PAR chains.[3][5] This competitive inhibition effectively shuts down the enzyme's DNA repair function. Recent studies have led to the discovery of novel isoindolinone PARP1 inhibitors with potent, single-digit nanomolar activity[4].

Furthermore, isoindolinone derivatives have shown promising physicochemical properties for developing therapeutics for central nervous system (CNS) cancers, exhibiting moderate lipophilicity that may enhance penetration of the blood-brain barrier (BBB)[3][5][7].

Proposed Research Workflow for Characterizing this compound

As a Senior Application Scientist, the logical path to defining the biological activity of an uncharacterized compound like this compound involves a tiered, hypothesis-driven approach. The workflow below outlines a self-validating system to move from initial screening to mechanistic understanding.

Caption: Proposed research cascade for characterizing this compound.

Key Experimental Protocols

The following protocols represent core methodologies for executing the proposed research workflow.

Protocol: In Vitro PARP1 Inhibition Assay (Biochemical)

-

Objective: To determine the direct inhibitory effect of this compound on recombinant human PARP1 enzyme activity.

-

Principle: This is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins by PARP1. Inhibition of PARP1 results in a reduced signal.

-

Methodology:

-

Plate Preparation: Add 20 µL of 1X PARP buffer to all wells of a 96-well white plate. Add 5 µL of test compound (this compound) at various concentrations (e.g., 100 µM to 1 nM) or vehicle control (DMSO) to appropriate wells. Add 5 µL of a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

Enzyme Addition: Add 10 µL of recombinant human PARP1 enzyme solution to all wells except the "No Enzyme" control.

-

Reaction Initiation: Start the reaction by adding 10 µL of PARP Cocktail (containing activated DNA, histones, and biotinylated NAD+).

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Detection: Add 50 µL of reconstituted Streptavidin-HRP solution to each well and incubate for 60 minutes at room temperature.

-

Signal Generation: Add 50 µL of chemiluminescent substrate and immediately read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to controls. The "No Enzyme" well represents 100% inhibition, and the "Vehicle Control" well represents 0% inhibition. Plot the percent inhibition versus the log of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic or cytostatic effect of this compound on cancer cell lines.

-

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., BRCA-mutated CAPAN-1 and BRCA-wild-type BxPC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Staurosporine).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability versus the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Summary of Potential Biological Activities

Based on the activities of the parent isoindolinone scaffold, the following table summarizes the high-probability targets and effects for this compound, which require empirical validation.

| Biological Target / Activity | Predicted Effect for this compound | Rationale / Evidence from Scaffold | Reference |

| PARP1/2 Inhibition | High Probability. Competitive inhibitor of NAD+ binding site. | The isoindolinone core is a known PARP-inhibitory pharmacophore. | [3][4][5] |

| Anticancer (Synthetic Lethality) | High Probability. Selective cytotoxicity in HR-deficient cancer cells. | PARP inhibition is synthetically lethal with BRCA mutations. | [3][5] |

| Carbonic Anhydrase Inhibition | Possible. | Other isoindolinone derivatives have shown inhibitory activity against hCA I and II. | [1] |

| Antimicrobial Activity | Possible. | Some isoindolinone-containing compounds exhibit antibacterial properties. | [1] |

Conclusion and Future Directions

This compound is a compound of high interest due to its inclusion of the pharmacologically validated isoindolinone scaffold. The overwhelming evidence points to PARP inhibition as its most probable and potent biological activity, positioning it as a potential candidate for development as an anticancer agent, particularly for HR-deficient tumors. Its methoxy substitution may influence its potency, selectivity, and pharmacokinetic properties, including its ability to cross the blood-brain barrier.

The critical next step is the empirical validation of these hypotheses. The research workflow outlined in this guide provides a clear and robust pathway for characterizing the compound's IC₅₀ against PARP1/2, confirming its on-target effect in a cellular context, and evaluating its therapeutic potential in relevant cancer models. Such studies will be essential to determine if this compound is simply a representative of its class or a uniquely potent and valuable compound for drug development.

References

- Title: Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Source: ACS Medicinal Chemistry Letters, PubMed Central.

- Title: Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Source: PubMed.

- Title: Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Source: ResearchGate.

- Title: Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Source: ACS Publications.

- Title: Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Source: R Discovery.

- Title: this compound | CAS 366453-22-7. Source: AMERICAN ELEMENTS.

- Title: Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Source: PubMed Central (PMC), NIH.

Sources

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

A-1 Technical Guide: Elucidating the Mechanism of Action of 4-Methoxyisoindolin-1-one

Abstract: The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved pharmaceuticals with diverse biological activities.[1][2][3] 4-Methoxyisoindolin-1-one represents a specific, yet under-characterized, member of this chemical class. Direct public-domain data on its specific mechanism of action is sparse. This guide, therefore, serves a dual purpose: first, to hypothesize potential mechanisms of action for this compound based on the known bioactivities of structurally related isoindolinones, and second, to provide a comprehensive, technically-grounded framework for the systematic elucidation of its precise molecular mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Part 1: Foundational Understanding & Target Hypothesis Generation

The isoindolinone core is a versatile pharmacophore associated with a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[4][5] Clinically approved drugs such as lenalidomide feature an isoindolin-1-one core and function as modulators of the cereblon E3 ubiquitin ligase complex.[2][6] Other derivatives have been identified as inhibitors of enzymes like carbonic anhydrase and cyclooxygenases (COX), or as modulators of microtubule dynamics.[4][6][7]

Given this landscape, initial hypotheses for the mechanism of action (MoA) of this compound can be categorized into several broad, experimentally testable classes:

-

Enzyme Inhibition: The compound may act as a direct inhibitor of a key enzyme. Common targets for this scaffold include protein kinases, carbonic anhydrases, and COX enzymes.[4][6][8]

-

Protein-Protein Interaction (PPI) Modulation: It could stabilize or disrupt a critical PPI, akin to the action of immunomodulatory imide drugs (IMiDs).

-

Microtubule Disruption: Some complex heterocyclic compounds interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

-

Receptor Agonism/Antagonism: While less common for this scaffold, interaction with nuclear or G-protein coupled receptors cannot be ruled out.

Initial Workflow: From Hypothesis to Preliminary Data

The first phase of MoA elucidation involves a broad, systematic screening approach to narrow down these possibilities. This workflow is designed to be resource-efficient while maximizing data output to guide subsequent, more focused experiments.

Caption: Phase 1 Workflow for Initial MoA Investigation.

Experimental Protocol: Broad-Panel Kinase Profiling

Rationale: Given the prevalence of kinase inhibitors in oncology and inflammatory disease, assessing the compound's activity against a broad panel of human kinases is a high-yield starting point. This experiment rapidly determines if the compound is a kinase inhibitor and reveals its selectivity profile.

Methodology:

-

Service Provider: Engage a reputable contract research organization (CRO) offering kinase profiling services (e.g., Eurofins DiscoverX, Promega).

-

Panel Selection: Select a comprehensive panel, such as the scanMAX panel, which covers over 400 human kinases.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Provide the CRO with the exact molecular weight and structure.

-

Assay Concentration: A standard initial screening concentration is 1 µM or 10 µM.

-

Assay Principle: The assay typically measures the amount of ATP remaining in solution following the kinase reaction. Inhibition is observed as a higher ATP signal (less ATP consumed).

-

Data Analysis: Results are usually provided as '% Inhibition' or '% of Control'. Hits are defined as kinases inhibited by >50% or >90%, depending on the desired stringency.

Hypothetical Data Summary:

| Kinase Target | % Inhibition at 1 µM | Kinase Family | Potential Indication |

| EGFR | 8% | Tyrosine Kinase | Oncology |

| VEGFR2 | 92% | Tyrosine Kinase | Oncology, Angiogenesis |

| CDK2 | 15% | Ser/Thr Kinase | Oncology |

| p38α (MAPK14) | 88% | Ser/Thr Kinase | Inflammation |

This hypothetical data suggests this compound may be a dual inhibitor of VEGFR2 and p38α, pointing towards potential applications in both oncology and inflammatory diseases.

Part 2: Target Validation and Mechanistic Confirmation

Following the identification of putative targets, the next crucial phase is to validate these interactions in a cellular context and confirm the direct binding and mechanism of inhibition.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful technique to verify that a compound binds to its putative target inside intact cells. It relies on the principle that a ligand-bound protein is stabilized against thermal denaturation.

Methodology:

-

Cell Culture: Grow a relevant cell line (e.g., HUVEC for VEGFR2, THP-1 for p38α) to ~80% confluency.

-

Compound Treatment: Treat cells with this compound (e.g., at 10x the biochemical IC₅₀) and a vehicle control (DMSO) for 1-2 hours.

-

Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Protein Quantification: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Target Detection: Analyze the amount of soluble target protein (e.g., VEGFR2 or p38α) remaining at each temperature using Western blotting or ELISA.

-

Data Analysis: A positive result is a rightward shift in the melting curve for the target protein in the presence of the compound, indicating thermal stabilization upon binding.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Biophysical Characterization: Surface Plasmon Resonance (SPR)

Rationale: To quantify the binding kinetics (association and dissociation rates) and affinity (KD) of the compound to its purified target protein, SPR is the gold standard.

Methodology:

-

Protein Immobilization: Covalently immobilize purified recombinant target protein (e.g., VEGFR2 kinase domain) onto a sensor chip surface.

-

Compound Injection: Inject a series of concentrations of this compound across the chip surface.

-

Signal Detection: The SPR instrument detects changes in the refractive index at the surface as the compound binds to and dissociates from the immobilized protein. This is measured in Response Units (RU).

-

Kinetic Analysis: Fit the resulting sensorgrams (RU vs. time) to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Hypothetical Data Summary:

| Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) | Binding Notes |

| VEGFR2 | 1.5 x 105 | 3.0 x 10-3 | 20 | Fast on, slow off |

| p38α | 2.2 x 105 | 8.8 x 10-3 | 40 | Fast on, moderate off |

This data provides quantitative confirmation of direct binding and affinity, crucial for structure-activity relationship (SAR) studies.

Part 3: Elucidating the Downstream Cellular Pathway

Confirming target engagement is only part of the story. The final phase is to demonstrate that this engagement translates into the expected modulation of downstream signaling pathways and a cellular phenotype.

Pathway Analysis via Western Blotting

Rationale: Based on our hypothetical targets, we would expect this compound to inhibit VEGF-induced phosphorylation of downstream effectors of VEGFR2 and to block LPS-induced phosphorylation of MK2, a direct substrate of p38α.

Methodology (VEGFR2 Pathway):

-

Cell Seeding: Plate HUVEC cells and serum-starve overnight to reduce basal signaling.

-

Pre-treatment: Treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10 minutes.

-

Lysis & SDS-PAGE: Lyse the cells, quantify total protein, and separate proteins by SDS-PAGE.

-

Immunoblotting: Transfer proteins to a PVDF membrane and probe with antibodies against:

-

Phospho-VEGFR2 (pY1175)

-

Total VEGFR2

-

Phospho-ERK1/2 (pT202/Y204)

-

Total ERK1/2

-

Actin (as a loading control)

-

-

Analysis: A successful outcome will show a dose-dependent decrease in the phosphorylation of VEGFR2 and ERK1/2 in the compound-treated, VEGF-stimulated cells compared to the vehicle control.

Hypothetical Signaling Pathway

Caption: Hypothesized dual-pathway inhibition by this compound.

References

-

Title: Discovery and current developments of isoindolinone-based fungal natural products. Source: ResearchGate URL: [Link]

-

Title: Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Source: PMC - NIH URL: [Link]

-

Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Source: MDPI URL: [Link]

-

Title: The chemistry of isoindole natural products. Source: PMC - NIH URL: [Link]

-

Title: Properties and Functions of Isoindoline: A Short Review. Source: JETIR URL: [Link]

-

Title: Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation. Source: PubMed URL: [Link]

-

Title: Synthesis of isoindolinones. Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Source: Preprints.org URL: [Link]

-

Title: A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Source: PubMed URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. preprints.org [preprints.org]

- 7. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of 4-Methoxyisoindolin-1-one

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Methoxyisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] This technical guide focuses on a specific derivative, this compound, and outlines a strategic roadmap for the identification and validation of its potential therapeutic targets. While direct studies on this particular molecule are nascent, the extensive research on the broader isoindolinone class provides a strong foundation for targeted investigation. This document synthesizes existing knowledge to propose high-priority target classes, including Poly(ADP-ribose) polymerase (PARP) and Carbonic Anhydrases (CAs), and provides detailed experimental workflows for their validation. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Introduction: The Therapeutic Promise of the Isoindolinone Scaffold

Isoindolinones are a class of N-heterocyclic compounds found in both natural products and synthetic molecules, exhibiting a remarkable diversity of biological activities.[1][3] These activities range from anticancer and anti-inflammatory to anticonvulsant and antioxidant effects.[2][3][4] The structural versatility of the isoindolinone core allows for fine-tuning of its physicochemical properties, making it an attractive scaffold for drug design.[5]

This compound, the subject of this guide, is a derivative that warrants systematic investigation. The methoxy substitution on the isoindolinone core can significantly influence its binding affinity, selectivity, and pharmacokinetic properties. This guide will provide a comprehensive, step-by-step approach for researchers to elucidate the mechanism of action and identify the primary therapeutic targets of this promising compound.

High-Priority Potential Therapeutic Target Classes

Based on a thorough review of the literature on isoindolinone derivatives, two high-priority target classes emerge as the most promising avenues for investigation for this compound:

-

Poly(ADP-ribose) Polymerase (PARP) Family

-

Carbonic Anhydrases (CAs)

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A Potential Anticancer Strategy

Rationale for Target Selection: The isoindolinone scaffold bears a structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), which is the substrate for PARP enzymes. This structural mimicry can facilitate competitive inhibition at the catalytic site of PARP. Several patents and studies have documented the development of isoindolinone derivatives as potent PARP inhibitors, particularly for the treatment of central nervous system (CNS) cancers due to their potential to cross the blood-brain barrier.

Role in Disease: PARP enzymes, a family of 17 proteins, are crucial for DNA damage repair. In cancers with pre-existing defects in DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, a state where the combination of two genetic defects (the cancer's and the drug-induced one) results in cell death. This targeted approach has led to the successful development of several PARP inhibitors for various cancers.

Proposed Experimental Workflow for PARP Target Validation:

Caption: Workflow for PARP Target Validation of this compound.

Carbonic Anhydrase (CA) Inhibition: A Multifaceted Therapeutic Avenue

Rationale for Target Selection: Recent studies have revealed that novel isoindolinone derivatives can act as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA I and II.[4] Some derivatives have shown inhibitory activity in the low nanomolar range, surpassing that of the standard inhibitor acetazolamide.[4] The isoindolinone scaffold, when appropriately substituted, can effectively interact with the zinc ion in the active site of CAs.

Role in Disease: Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in numerous physiological processes, including pH regulation, ion transport, and fluid balance. Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer. Certain CA isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and contribute to tumor acidosis and progression, making them attractive anticancer targets.

Proposed Experimental Workflow for CA Target Validation:

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of isoindolinone compounds

An In-depth Technical Guide to the Discovery and History of Isoindolinone Compounds

Abstract